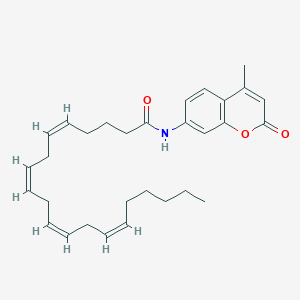
5,8,11,14-二十碳四烯酰胺,N-(4-甲基-2-氧代-2H-1-苯并吡喃-7-基)-,(5Z,8Z,11Z,14Z)-
描述
AMC arachidonoyl amide (AMC-AA) is one of several fatty acid amides which can be used to measure fatty acid amide hydrolase (FAAH) activity. FAAH is a relatively unselective enzyme in that it accepts a variety of amide head groups other than the ethanolamine of its nominal endogenous substrate anandamide (AEA:). Exposure of AMC-AA to FAAH activity results in the release of the fluorescent aminomethyl coumarin that absorbs at 360 nm and emits at 465 nm. This allows the fast and convenient measurement of FAAH activity using a simple cuvette or microplate fluorometer.
科学研究应用
Enzyme Activity Measurement
AMC Arachidonoyl Amide is a fluorometric FAAH substrate used for enzyme activity measurement . It is used to measure the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades neuromodulatory fatty-acid amides .
Neuroscience Research
In the field of neuroscience, AMC Arachidonoyl Amide is used in research related to endocannabinoids . Endocannabinoids are substances produced from within the body that activate cannabinoid receptors.
Cannabinoid Research
AMC Arachidonoyl Amide is also used in cannabinoid research . Cannabinoids are a group of compounds that mediate their effects through cannabinoid receptors. The discovery of these receptors led to the exploration of the endocannabinoid system in humans.
Lipid Biochemistry
AMC Arachidonoyl Amide is used in lipid biochemistry research . It helps in studying the roles of lipids in various biological functions and diseases.
Fluorescence Studies
The compound is used in fluorescence studies . When AMC Arachidonoyl Amide is exposed to FAAH activity, it results in the release of the fluorescent aminomethyl coumarin that absorbs at 360 nm and emits at 465 nm . This allows for fast and convenient measurement of FAAH activity using a simple cuvette or microplate fluorometer .
Fatty Acid Amide Hydrolase (FAAH) Substrate
AMC Arachidonoyl Amide serves as a substrate for FAAH . FAAH is an enzyme that breaks down endocannabinoids, and AMC Arachidonoyl Amide can be used to study this process in detail.
作用机制
Target of Action
The primary target of AMC Arachidonoyl Amide, also known as (5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide or 5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-, is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a relatively unselective enzyme that accepts a variety of amide head groups .
Mode of Action
AMC Arachidonoyl Amide interacts with FAAH, which leads to the release of a fluorescent compound known as aminomethyl coumarin . This compound absorbs at 360 nm and emits at 465 nm . This interaction allows for the fast and convenient measurement of FAAH activity using a simple cuvette or microplate fluorometer .
Biochemical Pathways
The interaction of AMC Arachidonoyl Amide with FAAH is part of the endocannabinoid system’s biochemical pathways . FAAH is responsible for controlling the content and biological activity of N-arachidonoylethanolamine (AEA) and other relevant bioactive lipids termed endocannabinoids .
Pharmacokinetics
It is soluble in dmso to 50 mm , which may influence its bioavailability.
Result of Action
The result of AMC Arachidonoyl Amide’s action is the release of the fluorescent aminomethyl coumarin . This allows for the measurement of FAAH activity, providing a useful tool for studying the role of FAAH and the endocannabinoid system in various biological processes .
Action Environment
It is known that the compound should be stored under desiccating conditions , suggesting that moisture could potentially affect its stability.
属性
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(32)31-26-21-22-27-25(2)23-30(33)34-28(27)24-26/h7-8,10-11,13-14,16-17,21-24H,3-6,9,12,15,18-20H2,1-2H3,(H,31,32)/b8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPBUDMTXHWSHB-ZKWNWVNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)




![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)




![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B24126.png)

